molecular formula C10H12BrNO B1408283 5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine CAS No. 1600268-01-6

5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine

Cat. No.: B1408283
CAS No.: 1600268-01-6
M. Wt: 242.11 g/mol
InChI Key: BWGJYIVZISHNQD-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine is a heterocyclic organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.12 g/mol . This compound features a pyridine ring substituted with a bromine atom at the 5-position, a cyclopropylmethoxy group at the 2-position, and a methyl group at the 4-position. It is primarily used as a reagent in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine typically involves the reaction of 2-cyclopropylmethoxy-4-methylpyridine with bromine in the presence of a suitable catalyst. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and ensure selective bromination at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine is used in diverse scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in various research applications .

Properties

IUPAC Name

5-bromo-2-(cyclopropylmethoxy)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-4-10(12-5-9(7)11)13-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGJYIVZISHNQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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